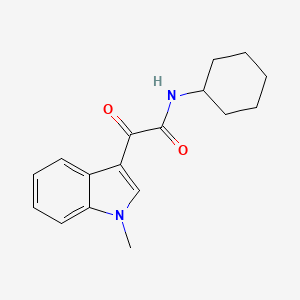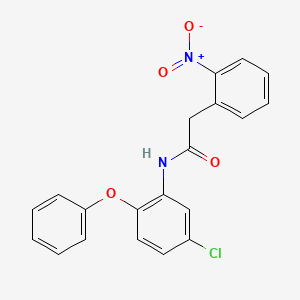
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
説明
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as CYIA, is a novel compound that has shown promising results in scientific research. It belongs to the class of oxoacetamide derivatives and has been synthesized using various methods. CYIA has been extensively studied for its mechanism of action and its biochemical and physiological effects. In
作用機序
The mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, it has been suggested that N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neuronal damage. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation, and to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway, the MAPK pathway, and the JAK/STAT pathway.
実験室実験の利点と制限
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, one of the limitations of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide and to determine its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide. One area of research could focus on the development of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives with improved potency and selectivity for specific target enzymes and signaling pathways. Another area of research could focus on the development of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide-based drug delivery systems for targeted delivery to cancer cells or inflamed tissues. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide and to determine its potential therapeutic applications in various disease conditions.
Conclusion
In conclusion, N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide (N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide) is a novel compound that has shown promising results in scientific research. It has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully elucidate the mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide and to determine its potential therapeutic applications in various disease conditions.
科学的研究の応用
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-cyclohexyl-2-(1-methylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19-11-14(13-9-5-6-10-15(13)19)16(20)17(21)18-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWRAODGRKXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4761242.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4761246.png)

![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4761267.png)
![ethyl N-{[(4-chlorobenzyl)amino]carbonothioyl}glycinate](/img/structure/B4761274.png)
![1-butyl-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761277.png)
![7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4761283.png)
![N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide](/img/structure/B4761300.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea](/img/structure/B4761303.png)
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4761311.png)

![3-amino-N-(2-fluorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4761317.png)

![2-{4-[(2-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4761365.png)